molecular formula C9H6Br2N2O B1496752 6,8-Dibromo-2-methylquinazolin-4-OL CAS No. 82326-77-0

6,8-Dibromo-2-methylquinazolin-4-OL

Cat. No. B1496752
CAS RN: 82326-77-0
M. Wt: 317.96 g/mol
InChI Key: GLUZDYXMGASJAL-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-methylquinazolin-4-OL is a chemical compound with the molecular formula C9H6Br2N2O and a molecular weight of 317.96 .


Synthesis Analysis

The synthesis of 6,8-Dibromo-2-methylquinazolin-4-OL involves the reaction of methyl 3,5-dibromoanthranilate with acetic anhydride, followed by the replacement of oxygen with nitrogen of hydrazine . When this ligand reacts with Co (II), Zn (II), and Cu (II), new complexes are formed .


Molecular Structure Analysis

The molecular structure of 6,8-Dibromo-2-methylquinazolin-4-OL consists of 9 carbon atoms, 6 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving 6,8-Dibromo-2-methylquinazolin-4-OL include its reaction with Co (II), Zn (II), and Cu (II) to form new complexes . It also reacts with methyl 3,5-dibromoanthranilate and acetic anhydride .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,8-Dibromo-2-methylquinazolin-4-OL such as density, boiling point, melting point, and flash point are not available in the search results .

Safety and Hazards

The safety and hazards information for 6,8-Dibromo-2-methylquinazolin-4-OL is not available in the search results .

properties

IUPAC Name

6,8-dibromo-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2O/c1-4-12-8-6(9(14)13-4)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUZDYXMGASJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441576
Record name 6,8-DIBROMO-2-METHYLQUINAZOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dibromo-2-methylquinazolin-4-OL

CAS RN

82326-77-0
Record name 6,8-DIBROMO-2-METHYLQUINAZOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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